![molecular formula C13H12FNOS B7511206 N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide, also known as FMT, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FMT belongs to the class of thiophene derivatives, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival and proliferation. N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the suppression of oncogenes, which can ultimately result in the death of cancer cells.
Biochemical and Physiological Effects:
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been found to exhibit anti-inflammatory and anti-oxidant properties. It has also been shown to reduce the levels of certain cytokines and chemokines that are associated with inflammation and cancer progression.
实验室实验的优点和局限性
One of the major advantages of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is its potent anti-cancer activity against a variety of cancer cell lines. This makes it a promising candidate for the development of novel anti-cancer drugs. However, N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Further studies are needed to determine the optimal dosage and administration route for N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide.
未来方向
There are several future directions for the study of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide. One of the most promising areas of research is the development of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide-based anti-cancer drugs. N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been shown to exhibit potent anti-cancer activity, and further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of research is the investigation of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide's mechanism of action. Understanding the molecular pathways that are targeted by N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide can provide valuable insights into its anti-cancer activity and potential therapeutic applications. Finally, further studies are needed to determine the optimal dosage and administration route for N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide, as well as its pharmacokinetics and toxicity profile.
合成方法
The synthesis of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide involves the reaction of 3-fluorobenzyl chloride with methylthiophene-2-carboxamide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as DMF or DMSO. The resulting product is then purified by column chromatography to obtain pure N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide.
科学研究应用
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. It has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anti-cancer drugs.
属性
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(13(16)12-6-3-7-17-12)9-10-4-2-5-11(14)8-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXPWVNYWDYORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511129.png)
![N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511136.png)
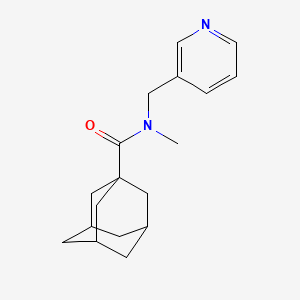
![N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511156.png)
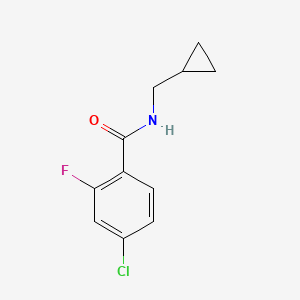
![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)
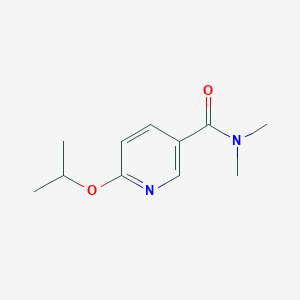
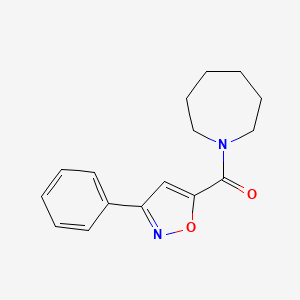
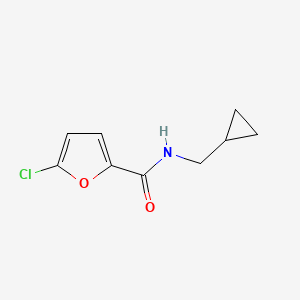
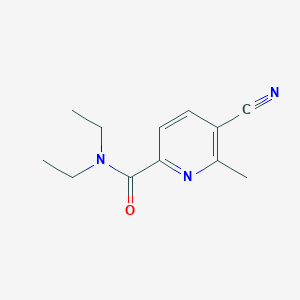

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)